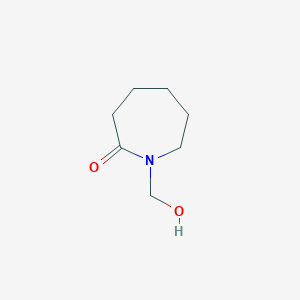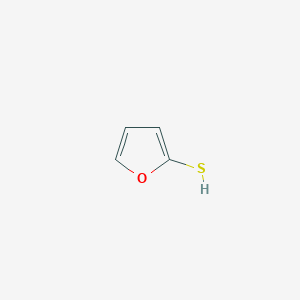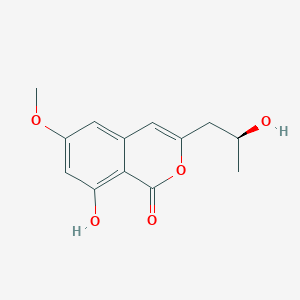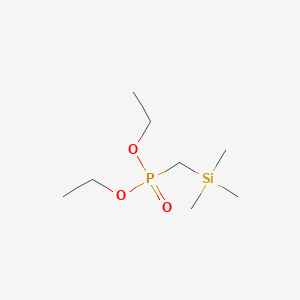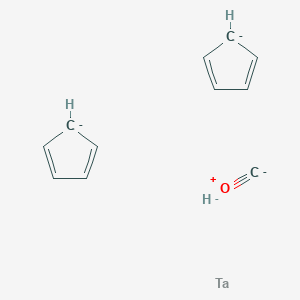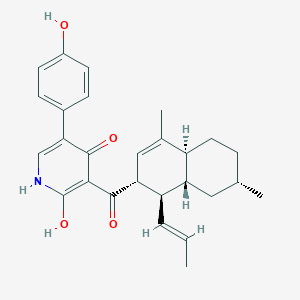
Ilicicolin H
Overview
Description
Ilicicolin H is a polyketide-nonribosomal peptide synthase (NRPS) natural product, primarily isolated from Gliocadium roseum. It exhibits significant antifungal properties against various species like Candida spp., Aspergillus fumigatus, and Cryptococcus spp., by inhibiting mitochondrial cytochrome bc1 reductase. Its unique mode of action and significant potency make it an important compound in antifungal research (Singh et al., 2012).
Synthesis Analysis
The biosynthetic gene cluster (BGC) for this compound was identified through genomic sequencing of the producing strain, Neonectria sp. DH2. Its heterologous production was achieved in Aspergillus nidulans, leading to the discovery of ilicicolin J, a structurally similar compound with comparable antifungal activities (Lin et al., 2019). Additionally, the biotransformation of this compound led to eight new oxidized products, indicating potential for further chemical modifications (Singh et al., 2011).
Molecular Structure Analysis
This compound's structure consists of a tetracyclic antifungal agent with a decalin moiety and a phenyl-pyridone unit. Systematic structural modifications of this compound have been undertaken to understand the structural requirements for its antifungal activity. It is suggested that the β-keto group is critical for this activity (Singh et al., 2012).
Chemical Reactions and Properties
This compound functions by inhibiting mitochondrial respiration through the inhibition of the cytochrome bc1 complex. This inhibition is selective, showing significant differences in effectiveness between yeast and bovine bc1 complexes (Gutiérrez-Cirlos et al., 2004). The enzyme-catalyzed inverse-electron demand Diels-Alder (IEDDA) reaction in the biosynthesis of this compound is another notable chemical reaction, showcasing the complex nature of its synthesis (Zhang et al., 2019).
Physical Properties Analysis
While detailed studies on the physical properties of this compound are limited, its high plasma protein binding, as evidenced in in vivo efficacy studies, indicates significant interactions with biological molecules, which could affect its physical behavior in biological systems (Singh et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, such as its broad-spectrum antifungal potency and selective inhibition of cytochrome bc1 reductase, are central to its biological activity. The specificity and potency of this inhibition are over 1000-fold relative to rat liver cytochrome bc1 reductase, highlighting its selective chemical properties (Singh et al., 2013).
Scientific Research Applications
Antifungal Agent Targeting Mitochondrial Cytochrome bc1 Reductase : Ilicicolin H is a broad-spectrum antifungal agent that targets mitochondrial cytochrome bc1 reductase. However, its activities are reduced in vivo. Efforts have been made to identify its biosynthetic gene cluster and produce this compound analogues like ilicicolin J, which have similar antifungal activities (Lin et al., 2019).
Effective Against Various Fungal Infections : Exhibiting potent antifungal activity against strains like Candida spp., Aspergillus fumigatus, and Cryptococcus spp., this compound has shown efficacy in murine models of Candida albicans and Cryptococcus neoformans infections. Its β-keto group is critical for this activity (Singh et al., 2012).
Mechanism of Action : this compound inhibits the cytochrome bc1 complex, blocking the oxidation-reduction of cytochrome b. It shows high selectivity compared to the inhibition of the rat liver cytochrome bc1 reductase, indicating a unique binding mechanism to the Qn site of the bc1 complex (Gutiérrez-Cirlos et al., 2004).
Structure-Activity Relationship : Understanding the structural requirements for antifungal activity led to the production of semisynthetic derivatives of this compound. Modifications on its structure retained antifungal and enzyme activities, enhancing plasma protein binding (Singh et al., 2013).
Biotransformation and Derivatives : Biotransformation of this compound has led to new oxidized products, offering opportunities for further chemical modifications. Although these derivatives showed reduced activity, they provide a basis for optimization (Singh et al., 2011).
Biosynthesis Involving Pericyclases : A study on this compound biosynthesis revealed a pericyclase-catalyzed inverse-electron demand Diels-Alder reaction, critical for its antifungal activity. This adds to our understanding of the enzymatic processes in its biosynthesis (Zhang et al., 2019).
Antibacterial Applications : Besides its antifungal properties, ilicicolinic acids isolated from related strains have shown antibacterial activity, suggesting a broader spectrum of use for compounds related to this compound (Nirma et al., 2015).
Potential in Cancer Therapy : Ilicicolin A, a derivative, has shown potential in suppressing the EZH2 signaling pathway in castration-resistant prostate cancer, highlighting the possibility of this compound derivatives in cancer therapy (Guo et al., 2021).
Heterologous Production : Research has focused on heterologous production of this compound and its precursors in different fungal hosts, which is vital for its potential therapeutic development (Araki et al., 2022).
Mechanism of Action
Target of Action
Ilicicolin H, a polyketide-nonribosomal peptide synthase (NRPS) natural product, primarily targets the mitochondrial cytochrome bc1 reductase . This enzyme plays a crucial role in the electron transport chain, a key component of cellular respiration in fungi .
Mode of Action
This compound exhibits a unique mode of action by inhibiting the yeast cytochrome bc1 complex at the Qn site . This inhibition disrupts the electron transport chain, thereby affecting the energy production in fungal cells .
Biochemical Pathways
The backbone of this compound is assembled by a polyketide-nonribosomal peptide synthethase (IliA), and then offloaded with a tetramic acid moiety. Similar to tenellin biosynthesis, the tetramic acid is then converted to pyridone by a putative P450, IliC . The disruption of the electron transport chain by this compound leads to mitochondrial respiration disturbance, increased intracellular ATP, and reactive oxygen species generation .
Pharmacokinetics
This compound has shown relatively good pharmacokinetic properties in mice, with low clearance of 16 mL/min/kg, a reasonable half-life (2.5 h), and excellent oral bioavailability (F = 72%) .
Result of Action
The inhibition of the cytochrome bc1 complex by this compound leads to a disruption in the energy production of fungal cells, resulting in their death . It displays potent and broad-spectrum antifungal activities, with sub-μg/mL MICs against Candida spp., Aspergillus fumigatus, and Cryptococcus spp .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, its antifungal activity may be reduced in vivo, possibly due to high plasma protein binding
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ilicicolin H interacts with mitochondrial cytochrome bc1 reductase . The backbone of this compound is assembled by a polyketide-nonribosomal peptide synthethase (IliA), and then offloaded with a tetramic acid moiety . The decalin portion is most possibly constructed by a S-adenosyl-l-methionine (SAM)-dependent Diels-Alderase (IliD) .
Cellular Effects
This compound displays potent inhibition of the mitochondrial cytochrome bc1 reductase . Its activities in vivo are reduced, possibly due to strong binding potency with plasma protein .
Molecular Mechanism
The mechanism of action of this compound involves inhibiting the yeast cytochrome bc1 complex at the Qn site . It shows a novel mode of action, with potent inhibition of the mitochondrial cytochrome bc1 reductase .
Temporal Effects in Laboratory Settings
This compound shows reduced activities in vivo
Dosage Effects in Animal Models
This compound exhibited in vivo efficacy in murine models of Candida albicans and Cryptococcus neoformans infections, but efficacy may have been limited by high plasma protein binding
Metabolic Pathways
The backbone of this compound is assembled by a polyketide-nonribosomal peptide synthethase (IliA), and then offloaded with a tetramic acid moiety
Subcellular Localization
This compound targets mitochondrial cytochrome bc1 reductase , suggesting its subcellular localization in the mitochondria
properties
IUPAC Name |
3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-4-5-20-21-12-15(2)6-11-19(21)16(3)13-22(20)25(30)24-26(31)23(14-28-27(24)32)17-7-9-18(29)10-8-17/h4-5,7-10,13-15,19-22,29H,6,11-12H2,1-3H3,(H2,28,31,32)/b5-4+/t15-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVVOONSAAQMKI-RFKCMYLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C2CC(CCC2C(=CC1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1[C@H]2C[C@H](CC[C@@H]2C(=C[C@H]1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12689-26-8 | |
| Record name | Ilicicolin H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012689268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ILICICOLIN H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG38FSS45W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
